molecular formula C15H15N5O B2705761 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone CAS No. 2199212-80-9

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone

Cat. No.: B2705761
CAS No.: 2199212-80-9
M. Wt: 281.319
InChI Key: KVVUIBSFUIBVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N5O and its molecular weight is 281.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One study explored the effectiveness of 1,2,3-triazole derivatives, including compounds structurally similar to "(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1H-indol-3-yl)methanone," as corrosion inhibitors for mild steel in acidic media. These compounds, through computational and experimental studies, demonstrated the potential for protecting metal surfaces from corrosion, highlighting the importance of the triazole group in facilitating electron interactions with metal surfaces (Ma, Qi, He, Tang, & Lu, 2017).

Novel Synthesis and Structural Analysis

Another research area involves the synthesis of novel compounds with fused pyrrole, indole, oxazole, and imidazole rings, achieved through reactions involving key intermediates that could include structures similar to the specified compound. These synthetic approaches are pivotal for developing new materials and pharmaceuticals with unique properties (Katritzky, Singh, & Bobrov, 2004).

Crystal Structure and DFT Studies

Research on boric acid ester intermediates with benzene rings, including compounds like "(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone," provides insights into the crystallographic, conformational analyses, and density functional theory (DFT) calculations. These studies are crucial for understanding the molecular structures and properties of new synthetic compounds, which can inform the design of drugs and materials with tailored characteristics (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Antagonist Clinical Candidate Discovery

The development of P2X7 antagonists for the treatment of mood disorders involves the synthesis of compounds with a 1,2,3-triazolo[4,5-c]pyridine core, demonstrating the potential of triazole-containing compounds in therapeutic applications. This highlights the role of such compounds in discovering new treatments for neurological conditions (Chrovian et al., 2018).

Anticonvulsant Agents

The synthesis of novel compounds for anticonvulsant applications, such as sodium channel blockers, underscores the therapeutic potential of triazole and pyrrolidine derivatives. These findings support the broader application of triazole-containing compounds in pharmacology and drug development (Malik & Khan, 2014).

Properties

IUPAC Name

1H-indol-3-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c21-15(13-9-16-14-4-2-1-3-12(13)14)19-7-5-11(10-19)20-8-6-17-18-20/h1-4,6,8-9,11,16H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVUIBSFUIBVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.